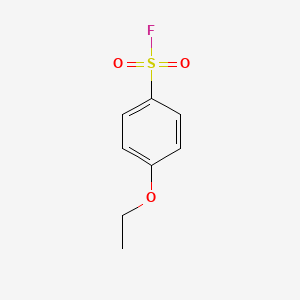

4-Ethoxybenzene-1-sulfonyl fluoride

Übersicht

Beschreibung

4-Ethoxybenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 402-56-2 . It has a molecular weight of 204.22 . It is a powder at room temperature .

Synthesis Analysis

Sulfonyl fluorides, such as 4-Ethoxybenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

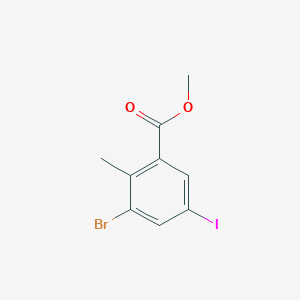

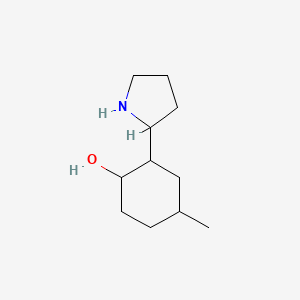

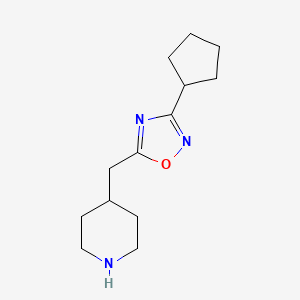

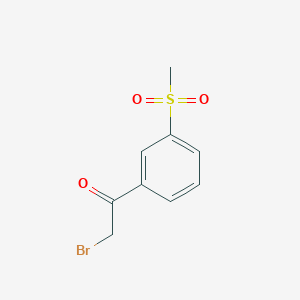

Molecular Structure Analysis

The IUPAC name for 4-Ethoxybenzene-1-sulfonyl fluoride is 4-ethoxybenzenesulfonyl fluoride . The InChI Code is 1S/C8H9FO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3 .

Chemical Reactions Analysis

Sulfonyl fluorides are used to synthesize and sulfonate esters . Photocatalysis, which harnesses light to form new chemical bonds under mild conditions, typically enables reactions with exceptional functional group compatibility and avoids the use of toxic and hazardous reagents .

Physical And Chemical Properties Analysis

4-Ethoxybenzene-1-sulfonyl fluoride has a melting point of 37-38°C . The predicted boiling point is 266.9±23.0°C, and the predicted density is 1.271±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Ethoxybenzene-1-sulfonyl fluoride: is a valuable reagent in organic synthesis. Its ability to act as an electrophilic sulfonylating agent makes it useful for introducing sulfonyl groups into organic molecules. This can lead to the creation of sulfonamides and sulfones, which are prevalent in various pharmaceuticals and agrochemicals .

Chemical Biology

In chemical biology, this compound serves as an electrophilic warhead that can be used to modify biomolecules. It’s particularly useful in the study of protein functions, where it can selectively modify certain amino acids, such as lysines, under physiological conditions without affecting the overall structure of the protein .

Drug Discovery

The stability and reactivity of 4-Ethoxybenzene-1-sulfonyl fluoride make it an attractive building block in drug discovery. It can be used to generate a diverse library of compounds for high-throughput screening, aiding in the identification of new drug candidates .

Materials Science

In materials science, this compound can be used to modify the surface properties of polymers and other materials. By introducing sulfonyl fluoride groups, scientists can alter hydrophobicity, enhance binding properties, or add reactive sites for further functionalization .

Bioorthogonal Chemistry

4-Ethoxybenzene-1-sulfonyl fluoride: plays a role in bioorthogonal chemistry, where it’s used in click chemistry reactions. These reactions are essential for labeling biomolecules in living cells and tissues without interfering with natural biological processes .

Medicinal Chemistry

Medicinal chemists utilize 4-Ethoxybenzene-1-sulfonyl fluoride to design and synthesize new drug molecules. Its incorporation into drug-like structures can improve pharmacokinetic properties and increase the molecule’s stability .

Electrophilic Fluorination

This compound is also used in electrophilic fluorination reactions. The sulfonyl fluoride group can act as a leaving group, allowing the introduction of fluorine into organic substrates. This is particularly useful in the synthesis of fluorinated analogs of drug compounds, which can have enhanced biological activity .

Bactericidal Applications

Lastly, 4-Ethoxybenzene-1-sulfonyl fluoride has been noted for its bactericidal properties. It can be used to synthesize compounds that have the ability to kill bacteria, which is valuable in the development of new antibiotics and disinfectants .

Wirkmechanismus

Target of Action

Sulfonyl fluorides, in general, are known to interact with various biological targets, including proteins and enzymes .

Mode of Action

4-Ethoxybenzene-1-sulfonyl fluoride, like other sulfonyl fluorides, is likely to interact with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (in this case, the sulfonyl fluoride) forms a sigma-bond with the target, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted compound .

Biochemical Pathways

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common in the biochemistry of benzene derivatives .

Result of Action

The unique fluorine effects in fluoroalkylation reactions can facilitate the prediction, design, and further development of fluoroalkylation chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethoxybenzene-1-sulfonyl fluoride. For instance, the concentration of fluoride in natural waters depends mainly on factors such as geology, chemistry, physical characteristic, and climate . These factors could potentially affect the bioavailability and efficacy of 4-Ethoxybenzene-1-sulfonyl fluoride.

Safety and Hazards

The safety information for 4-Ethoxybenzene-1-sulfonyl fluoride includes the following hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethoxybenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUVUODHVGFJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301299 | |

| Record name | 4-Ethoxybenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402-56-2 | |

| Record name | 4-Ethoxybenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

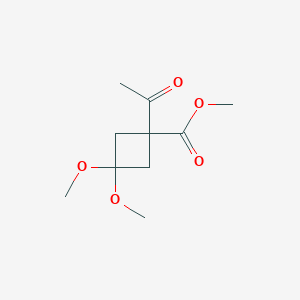

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)

![[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine](/img/structure/B1432498.png)

![2-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1432506.png)

![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)